molecular formula C20H30N2O6 B051995 N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine CAS No. 121635-44-7

N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine

Cat. No. B051995
M. Wt: 394.5 g/mol
InChI Key: KNSVUGKGZODIPY-LYKKTTPLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine, also known as Boc-Lys(Cbz)-OH, is a chemical compound that belongs to the family of amino acids. It is commonly used in scientific research for its ability to modify proteins and peptides.

Mechanism Of Action

N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH modifies proteins and peptides by introducing a lysine residue into a specific site. This can alter the properties of the protein or peptide, such as its charge, hydrophobicity, or reactivity. N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can also be used to introduce reactive groups into proteins and peptides, which can be used for further modification or conjugation.

Biochemical And Physiological Effects

The biochemical and physiological effects of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH depend on the specific protein or peptide that it is modifying. However, N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can alter the charge, hydrophobicity, or reactivity of the protein or peptide, which can affect its interactions with other molecules. N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can also introduce reactive groups into proteins and peptides, which can be used for further modification or conjugation.

Advantages And Limitations For Lab Experiments

One advantage of using N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH in lab experiments is its ability to modify proteins and peptides in a specific site. This can be useful for studying the effects of specific modifications on protein or peptide function. Additionally, N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can be used to introduce reactive groups into proteins and peptides, which can be used for further modification or conjugation.
One limitation of using N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH in lab experiments is its cost and availability. N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH is a relatively expensive reagent and may not be readily available in all labs. Additionally, the synthesis of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can be complex and time-consuming.

Future Directions

There are many future directions for the use of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH in scientific research. One direction is the development of new methods for the synthesis of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH, which could make it more accessible and affordable for researchers. Another direction is the development of new applications for N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH, such as in the modification of proteins and peptides for therapeutic purposes. Additionally, the use of N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH in drug discovery could lead to the development of new drugs with improved efficacy and specificity.

Synthesis Methods

N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can be synthesized using a variety of methods. One common method involves the protection of the amino group of lysine with a Boc group and the protection of the carboxyl group of phenylalanine with a Cbz group. The two protected amino acids are then coupled together using a coupling reagent such as HATU or DIC. The Boc and Cbz protecting groups are then removed using TFA and hydrogenation, respectively, to yield N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH.

Scientific Research Applications

N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH has many scientific research applications, including protein modification, peptide synthesis, and drug discovery. It is commonly used to modify proteins and peptides by introducing a lysine residue into a specific site, which can alter the properties of the protein or peptide. N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can also be used in peptide synthesis to introduce a lysine residue into a specific position. Additionally, N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine(Cbz)-OH can be used in drug discovery to modify the activity of existing drugs or to develop new drugs.

properties

CAS RN

121635-44-7

Product Name

N-(1-Carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine

Molecular Formula

C20H30N2O6

Molecular Weight

394.5 g/mol

IUPAC Name

2-[[(1S)-1-carboxy-2-phenylethyl]amino]-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid

InChI

InChI=1S/C20H30N2O6/c1-20(2,3)28-19(27)21-12-8-7-11-15(17(23)24)22-16(18(25)26)13-14-9-5-4-6-10-14/h4-6,9-10,15-16,22H,7-8,11-13H2,1-3H3,(H,21,27)(H,23,24)(H,25,26)/t15?,16-/m0/s1

InChI Key

KNSVUGKGZODIPY-LYKKTTPLSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)N[C@@H](CC1=CC=CC=C1)C(=O)O

SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(CC1=CC=CC=C1)C(=O)O

synonyms

Boc-CA-Phe
N-(1-carboxy-5-tert-butoxycarbonylaminopentyl)-phenylalanine

Origin of Product

United States

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